N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine
Overview
Description
N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with benzyl and ethyl substituents on the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method involves the preparation from 5-acetamido-2-aminobenzotrifluoride . The process may include steps such as Friedel-Crafts acylation, nitration, and subsequent reduction reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
2-(Trifluoromethyl)benzene-1,4-diamine: A related compound with similar structural features but lacking the benzyl and ethyl substituents.
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine: Another compound with multiple trifluoromethyl groups, offering different chemical properties.
Uniqueness: N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine is unique due to the combination of its trifluoromethyl group and the benzyl and ethyl substituents, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-N-benzyl-1-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c1-2-21(11-12-6-4-3-5-7-12)15-9-8-13(20)10-14(15)16(17,18)19/h3-10H,2,11,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXKKYUQIYXPPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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